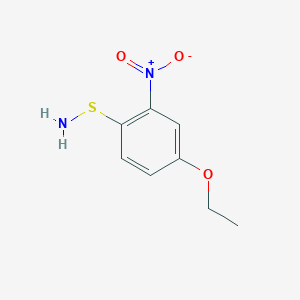
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine, also known as ENT or NENA, is a compound that has been extensively studied for its potential applications in scientific research. It is a thiol-reactive compound that has been shown to be a highly specific inhibitor of cysteine proteases. In
Wirkmechanismus
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine works by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound reacts specifically with the thiol group of the cysteine residue in the active site of the enzyme, forming a covalent bond that prevents the protease from functioning.
Biochemische Und Physiologische Effekte
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine has been shown to have a high degree of specificity for cysteine proteases, making it an ideal tool for studying the role of these enzymes in various biological processes. The compound has been used to investigate the role of cysteine proteases in cancer cell invasion, apoptosis, and antigen processing. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin B, a cysteine protease that plays a role in the activation of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine is its high specificity for cysteine proteases. This specificity allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases. However, one limitation of the compound is its irreversible binding to the active site of cysteine proteases, which can make it difficult to study the kinetics of enzyme inhibition.
Zukünftige Richtungen
There are several future directions for the use of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine in scientific research. One area of interest is the development of new inhibitors based on the structure of the compound. Researchers are also investigating the use of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine as a tool for studying the role of cysteine proteases in viral infections. Additionally, the compound has shown promise as a potential therapeutic agent for diseases such as cancer and autoimmune disorders. Further studies are needed to fully understand the potential applications of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine in scientific research and medicine.
Conclusion:
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine is a compound that has been extensively studied for its potential applications in scientific research. Its high specificity for cysteine proteases makes it an ideal tool for studying the role of these enzymes in various biological processes. The compound has shown promise as a potential therapeutic agent for diseases such as cancer and autoimmune disorders. Further studies are needed to fully understand the potential applications of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine in scientific research and medicine.
Synthesemethoden
The synthesis of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine involves the reaction of 4-ethoxy-2-nitroaniline with thiohydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction yields the desired product as a yellow solid with a melting point of 150-152°C.
Wissenschaftliche Forschungsanwendungen
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine has been widely used in scientific research as a specific inhibitor of cysteine proteases. Cysteine proteases are enzymes that play a crucial role in a variety of biological processes, including protein degradation, antigen processing, and apoptosis. Inhibition of cysteine proteases can lead to the discovery of new therapeutic targets for diseases such as cancer, autoimmune disorders, and infectious diseases.
Eigenschaften
CAS-Nummer |
328022-45-3 |
|---|---|
Produktname |
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine |
Molekularformel |
C8H10N2O3S |
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine |
InChI |
InChI=1S/C8H10N2O3S/c1-2-13-6-3-4-8(14-9)7(5-6)10(11)12/h3-5H,2,9H2,1H3 |
InChI-Schlüssel |
KVVIODCAYJARDF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)SN)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)SN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
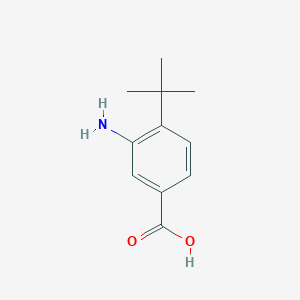
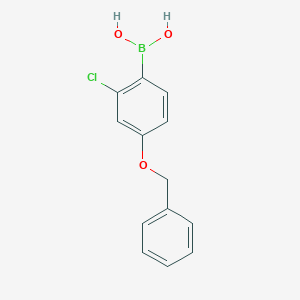
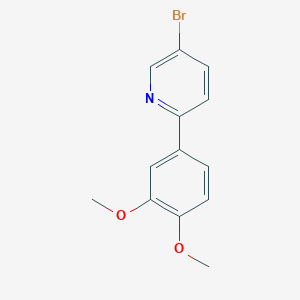
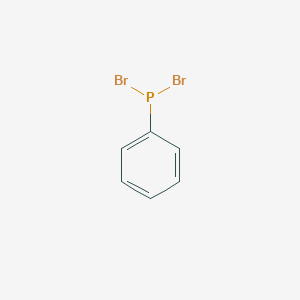
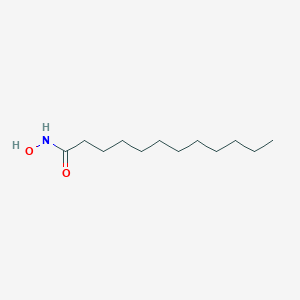



![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)



